3-[[(5-Methylpyrimidin-2-yl)amino]methyl]oxolan-3-ol
Description
3-[[(5-Methylpyrimidin-2-yl)amino]methyl]oxolan-3-ol is a chemical compound that features a pyrimidine ring substituted with a methyl group and an amino group, linked to an oxolan-3-ol moiety
Properties
IUPAC Name |
3-[[(5-methylpyrimidin-2-yl)amino]methyl]oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-8-4-11-9(12-5-8)13-6-10(14)2-3-15-7-10/h4-5,14H,2-3,6-7H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAYKMWPVBMGOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)NCC2(CCOC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(5-Methylpyrimidin-2-yl)amino]methyl]oxolan-3-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure and aromatization.
Substitution Reactions:
Linking to Oxolan-3-ol: The final step involves linking the pyrimidine derivative to the oxolan-3-ol moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[[(5-Methylpyrimidin-2-yl)amino]methyl]oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the oxolan-3-ol moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
3-[[(5-Methylpyrimidin-2-yl)amino]methyl]oxolan-3-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antitrypanosomal and antiplasmodial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in assays to study its cytotoxic properties against various cell lines.
Mechanism of Action
The mechanism of action of 3-[[(5-Methylpyrimidin-2-yl)amino]methyl]oxolan-3-ol involves its interaction with specific molecular targets. For instance, in antitrypanosomal activity, it may inhibit enzymes critical for the survival of Trypanosoma brucei rhodesiense . The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-(aminomethyl)-2-methylpyrimidine: Similar in structure but lacks the oxolan-3-ol moiety.
(3-Aminopropyl)(5-methylpyridin-2-yl)amine dihydrochloride: Shares the pyrimidine ring but differs in the substituents and overall structure.
Uniqueness
3-[[(5-Methylpyrimidin-2-yl)amino]methyl]oxolan-3-ol is unique due to its combination of a pyrimidine ring with an oxolan-3-ol moiety, which imparts distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
